![molecular formula C15H13BrO2 B572813 Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1311291-88-9](/img/structure/B572813.png)

Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate

Vue d'ensemble

Description

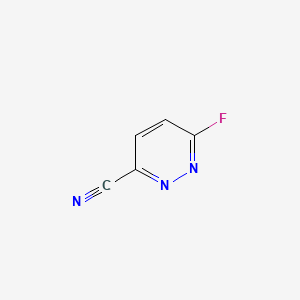

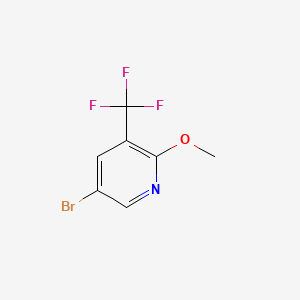

“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C15H13BrO2 . It is a derivative of biphenyl and is used in the preparation of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, one method involves the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone . Another approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of “Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is based on structures generated from information available in databases . The molecular weight of this compound is 229.07 .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” can be complex and varied. For example, it has been demonstrated that allylation of azomethines can be achieved with 3-(bromomethyl)but-3-enoate .Physical And Chemical Properties Analysis

“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is a solid at 20 degrees Celsius . It has a melting point of 43.0 to 47.0 degrees Celsius and a boiling point of 169 degrees Celsius at 22 mmHg . It is soluble in methanol .Applications De Recherche Scientifique

Methyl 4′-bromomethyl biphenyl-2-carboxylate was synthesized with an improved yield, simplified process, and reduced cost. This synthesis can be vital for industrial applications (Lin Ying-ming, 2006).

Methyl 2-(bromomethyl)thiophene-3-carboxylates were used to synthesize methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then underwent tandem cyclization to form new heterocyclic systems (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).

Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were synthesized and used to study reactions with secondary amines, sodium butylthiolate, and other agents, demonstrating potential applications in organic synthesis (L. M. Pevzner, 2003).

Methyl 2′-aminobiphenyl-4-carboxylate, a potential optical chloride sensor, was synthesized using Suzuki-Miyaura cross-coupling followed by regioselective nitration. This highlights its use in sensor technology (Tanmay Das, Mrittika Mohar, Arijit Bag, 2021).

The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate was investigated, leading to substrates for synthesizing isoxazole-fused heterocycles, indicating its role in creating new compounds (A. K. Roy, B. Rajaraman, S. Batra, 2004).

Electrochemical carboxylation of 2-bromomethyl-1,4-dibromo-2-butene with atmospheric carbon dioxide was studied, showing the potential of Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate in green chemistry applications (H. Senboku, Y. Fujimura, A. Yoshikawa, H. Suginome, M. Tokuda, 1998).

Safety And Hazards

“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . Proper safety measures should be taken when handling this compound.

Propriétés

IUPAC Name |

methyl 4-[3-(bromomethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURYFRQHXNQEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735794 | |

| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate | |

CAS RN |

1311291-88-9 | |

| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)